1-Cyclohexyl-3-(2-hydroxyethyl)urea
Overview
Description
1-Cyclohexyl-3-(2-hydroxyethyl)urea is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.2514 g/mol This compound is characterized by the presence of a cyclohexyl group and a hydroxyethyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-hydroxyethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with 2-aminoethanol under controlled conditions. The reaction typically proceeds as follows:
[ \text{Cyclohexyl isocyanate} + \text{2-aminoethanol} \rightarrow \text{this compound} ]
The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-hydroxyethyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxyethyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyethyl group may play a role in its binding to target proteins or enzymes, leading to the modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-hydroxyethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-chloroethyl)urea: This compound has a chloroethyl group instead of a hydroxyethyl group, which may result in different chemical reactivity and biological activity.
1-Cyclohexyl-3-(2-ethylphenyl)urea: The presence of an ethylphenyl group instead of a hydroxyethyl group can significantly alter the compound’s properties and applications.
1-Cyclohexyl-3-[4-(2-hydroxyethyl)cyclohexyl]urea: This compound contains an additional cyclohexyl group, which may affect its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxyethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBAEQKACQBEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334898 | |
Record name | 1-cyclohexyl-3-(2-hydroxyethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66929-46-2 | |
Record name | 1-cyclohexyl-3-(2-hydroxyethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-CYCLOHEXYL-N'-(2-HYDROXYETHYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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